

HPLC method development for 2-(Phenoxyethyl)morpholine purity

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Compound of Interest

Compound Name: 2-(Phenoxyethyl)morpholine
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An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for Purity Determination of **2-(Phenoxyethyl)morpholine**.

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (HPLC) method for the determination of purity and related substances of **2-(Phenoxyethyl)morpholine**. This application note is designed for research scientists, and quality control professionals in the pharmaceutical industry. It details a systematic approach, from initial method development and optimization to validation in accordance with the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to aid understanding of the method's scientific foundation.

Introduction: The Analytical Imperative

2-(Phenoxyethyl)morpholine is a heterocyclic compound featuring a morpholine ring linked to a phenoxy group via an ether bond. Its structural complexity makes it a key component in many pharmacologically active molecules, making it a relevant intermediate in drug discovery and development. In the pharmaceutical landscape, ensuring the quality of the active pharmaceutical ingredient (API) or intermediate is not merely a quality benchmark but a regulatory and safety necessity. The presence of impurities, even in small quantities, can significantly impact the efficacy and safety of the final drug product.

Therefore, a robust, reliable, and validated analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and reproducibility. This guide outlines the development of a stability-indicating method, which is a validated analytical procedure that can detect changes in the quality of the drug substance over time.^[1] Such a method must be able to accurately measure the drug substance free from interference from degradation products, process impurities, or other potential contaminants.

Foundational Strategy: Analyte-Centric Method Design

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. A preliminary analysis of **2-(Phenoxyethyl)morpholine** ($C_{11}H_{15}NO_2$) provides the critical insights needed to direct our experimental design.

- Molecular Structure & Polarity:** The molecule possesses a hydrophobic phenyl ring and a polar morpholine ring containing a secondary amine (a basic nitrogen atom) linked via an ether oxygen. Its calculated LogP is approximately 1.2, indicating moderate lipophilicity.^[2] This profile makes it an ideal candidate for Reversed-Phase HPLC, where separation is primarily driven by hydrophobic interactions.^{[3][4]}
- Chromophore:** The presence of the phenyl ring provides a strong chromophore, making Ultraviolet (UV) detection a highly suitable and sensitive choice for this method.
- Ionizable Center:** The secondary amine in the morpholine ring (pK_a typically $\sim 8.5-9$) is a basic site. In unbuffered or neutral mobile phases, this can lead to ionization and interaction with residual silanols on the silica-based stationary phase, causing poor peak shape (tailing). This necessitates careful control of the mobile phase to ensure consistent protonation of the analyte.

Phase 1: Method Development & Optimization

The goal of this phase is to establish chromatographic conditions that provide adequate retention, good peak shape, and sufficient resolution between the drug substance and any potential impurities.

Rationale for Initial Conditions

A logical, science-driven selection of starting parameters minimizes the number of experiments required for optimization.

Parameter	Initial Selection	Rationale
Chromatographic Mode	Reversed-Phase (RP)	The analyte's moderate polarity is well-suited on a non-polar stationary phase. ^[4]
Stationary Phase	C18, 250 x 4.6 mm, 5 µm	The C18 alkyl chain is the most common and stationary phase, providing robust hydrophobicity for the phenyl group. ^[4] The column dimension is a standard for traditional HPLC, offering a good efficiency and pressure.
Mobile Phase A	0.1% Formic Acid in Water	The acidic modifier serves two key purposes: 1) It protonates the basic morpholine nitrogen, improving ionization and tailing. 2) It provides effective electrospray ionization if Mass Spectrometry (MS) detection is desired.
Mobile Phase B	Acetonitrile	Acetonitrile is chosen over methanol for its low viscosity (leading to lower backpressure) and favorable transparency at lower wavelengths. ^[7]
Detector	Photodiode Array (PDA)	A PDA detector is superior to a fixed-wavelength detector as it acquires full UV spectra across the range (e.g., 200-400 nm). This allows for the selection of the optimal detection wavelength (λ_{max}) and is critical for assessing peak purity during validation. ^[5]
Column Temperature	30 °C	A controlled temperature slightly above ambient is chosen to stabilize retention times and improve efficiency.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.

Experimental Protocol: Gradient Screening

A broad gradient elution is the most efficient way to survey the retention behavior of the analyte and any impurities that may be present.

- System Preparation: Equilibrate the HPLC system with the selected column and mobile phases.
- Sample Preparation: Prepare a ~0.5 mg/mL solution of **2-(phenoxyethyl)morpholine** in a 50:50 mixture of Mobile Phase A and B.
- Gradient Program:
 - Time (min) | %A | %B
 - |---|---
 - 0 | 95 | 5
 - 25 | 5 | 95
 - 30 | 5 | 95
 - 30.1 | 95 | 5
 - 35 | 95 | 5
- Injection & Analysis: Inject 10 µL of the sample and monitor the chromatogram. The main peak should elute at a reasonable retention time, serving as a starting point for optimization.

Optimization: Fine-Tuning for a Stability-Indicating Profile

Based on the initial screening, the gradient is adjusted to ensure that the main peak is well-resolved from all other peaks, especially those that appear in degradation studies. The goal is to achieve a resolution (Rs) of >1.5 for all adjacent peaks.

Phase 2: Proving Specificity via Forced Degradation

A stability-indicating method must be able to separate the intact drug from its degradation products.^{[8][9]} Forced degradation (stress testing) is the process of degrading the sample to generate these products and prove the method's specificity.^[10] The target degradation is typically 5-20% to avoid generating tertiary degradants that may not be relevant under normal storage conditions.^[10]

Forced Degradation Protocol

- Sample Preparation: Prepare five separate solutions of **2-(phenoxyethyl)morpholine** at 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile: water).
- Stress Conditions:
 - Acid Hydrolysis: Add 1 mL of 1 M HCl. Heat at 60 °C for 4 hours.
 - Base Hydrolysis: Add 1 mL of 1 M NaOH. Heat at 60 °C for 2 hours.
 - Oxidation: Add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
 - Thermal: Heat the solution at 80 °C for 48 hours.
 - Photolytic: Expose the solution to a photostability chamber (ICH Q1B conditions) for 24 hours.
- Neutralization & Dilution: After the stress period, cool the acid and base samples to room temperature and neutralize them. Dilute all stressed samples to a final concentration of ~0.1 mg/mL with the mobile phase.
- Analysis: Analyze all samples using the developed HPLC method. The chromatograms should demonstrate that all degradation peaks are baseline separated from the main **2-(phenoxyethyl)morpholine** peak. Peak purity analysis using the PDA detector should be performed to confirm that the main peak is specific in all conditions.

The Final Method: A Detailed Protocol

The following protocol has been optimized for the purity determination of **2-(phenoxyethyl)morpholine**.

Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent with PDA detector
Column	C18, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry C18)
Mobile Phase A	0.1% Formic Acid (v/v) in HPLC Grade Water
Mobile Phase B	0.1% Formic Acid (v/v) in Acetonitrile
Gradient Elution	Time (min): 0, %B: 20 -> Time (min): 25, %B: 70 -> Time (min): 30, %B: 20
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	270 nm
Injection Volume	10 µL

Sample & Standard Preparation

- Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of **2-(phenoxyethyl)morpholine** reference standard into a 100 mL volumetric flask. Dilute to volume with a 50:50 mixture of acetonitrile and water.

- Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the **2-(phenoxyethyl)morpholine** sample to be tested into a 25 mL volumetric flask. I volume with the same diluent. This higher concentration is used for the detection of low-level impurities.

Phase 3: Method Validation Protocol (ICH Q2(R1))

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[\[11\]](#)[\[12\]](#)[\[13\]](#) The following experiments must according to the ICH Q2(R1) guideline.[\[11\]](#)[\[14\]](#)

Caption: Workflow for HPLC Method Development and Validation.

Validation Parameters and Acceptance Criteria

Parameter	Protocol Summary	Acceptance Criteria
Specificity	Analyze stressed samples, placebo, and known impurities. Perform peak purity analysis with PDA.	The method is able to separate and quantify I unequivocally in the presence of expected co Peak purity index > 0.999.
Linearity	Prepare 5 concentrations from LOQ to 150% of the standard concentration. Plot peak area vs. concentration.	Correlation coefficient (r^2) ≥ 0.999 .
Range	Confirmed by linearity, accuracy, and precision data.	Typically 80% to 120% of the test concentrati
Accuracy	Spike the sample matrix with the reference standard at 3 levels (e.g., 50%, 100%, 150%) in triplicate.	% Recovery between 98.0% and 102.0%.
Precision	Repeatability: 6 replicate preparations of the sample. Intermediate: Repeat on a different day with a different analyst.	Relative Standard Deviation (RSD) $\leq 2.0\%$.
LOD & LOQ	Determine signal-to-noise (S/N) ratio from injections of dilute solutions.	LOD: S/N $\geq 3:1$. LOQ: S/N $\geq 10:1$.
Robustness	Make small, deliberate variations to method parameters (e.g., flow rate $\pm 10\%$, column temp $\pm 5^\circ\text{C}$, mobile phase pH ± 0.2).	System suitability parameters (e.g., tailing fac resolution) remain within acceptable limits.

Conclusion

This application note presents a systematic and scientifically grounded approach to developing a robust, stability-indicating HPLC method for the puri **(phenoxyethyl)morpholine**. By beginning with an understanding of the analyte's chemistry, we logically progressed through method development, forced degradation studies. The final method, when fully validated according to the detailed ICH Q2(R1) protocols, will be fit for purpose in a regulatory ensuring the reliable quality assessment of this important chemical entity.

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